Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)-

Description

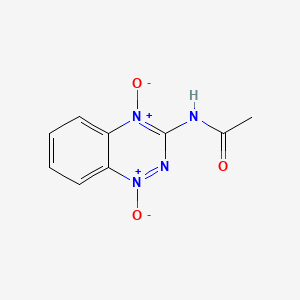

Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)- is a heterocyclic compound featuring a benzotriazine core substituted with a 1,4-dioxide moiety and an acetamide group at the 3-position. The 1,4-dioxide substituent likely enhances electrophilicity, influencing reactivity and interactions with biological targets such as enzymes or receptors .

Properties

CAS No. |

27315-02-2 |

|---|---|

Molecular Formula |

C9H8N4O3 |

Molecular Weight |

220.18 g/mol |

IUPAC Name |

N-(1,4-dioxido-1,2,4-benzotriazine-1,4-diium-3-yl)acetamide |

InChI |

InChI=1S/C9H8N4O3/c1-6(14)10-9-11-13(16)8-5-3-2-4-7(8)12(9)15/h2-5H,1H3,(H,10,11,14) |

InChI Key |

ULTDSZYCFJIPJB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=[N+](C2=CC=CC=C2[N+](=N1)[O-])[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)- typically involves the oxidative cyclization of amidrazones. This process can be carried out using atmospheric oxygen in the presence of palladium on carbon (Pd/C) and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The starting amidrazones can be obtained from amides via intermediate imidoyl chlorides .

Industrial Production Methods: While specific industrial production methods for Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the benzotriazine ring.

Substitution: Nucleophilic substitution reactions can introduce new substituents onto the benzotriazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include atmospheric oxygen and Pd/C.

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like aminopyrene can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization of amidrazones leads to the formation of benzotriazinyl radicals .

Scientific Research Applications

Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)- has several scientific research applications, including:

Chemistry: It is used as a building block for synthesizing various benzotriazine derivatives.

Industry: The compound can be used in materials science for developing new materials with unique properties.

Mechanism of Action

The mechanism of action of Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)- involves its interaction with specific molecular targets and pathways. For instance, benzotriazine derivatives are known to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism. The inhibition of this enzyme can help manage blood glucose levels in diabetic patients .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Selected Acetamide Derivatives

| Compound Name | Core Structure | Substituents/Functional Groups | Notable Features |

|---|---|---|---|

| Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)- | 1,2,4-Benzotriazine | 1,4-Dioxide, acetamide | High electrophilicity due to dioxido groups |

| N-[4-(Trifluoromethyl)phenyl]acetamide | Benzothiazole | Trifluoromethylphenyl, acetamide | Enhanced lipophilicity from CF₃ group |

| 2-(1,2-Benzoxazol-3-yl)-N-[[(3R)-1,1-dioxothiolan-3-yl]methyl]acetamide | Benzoxazole | Dioxothiolane, acetamide | Chiral center in thiolane moiety |

| 2-((1,1-Dioxido-4H-benzothiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide | Benzothiadiazine | Thiadiazine dioxide, thioether linkage | Sulfur-rich structure for redox activity |

Key Observations :

Key Findings :

- Compounds like N-(4-trifluoromethylphenyl)acetamide () demonstrate altered reactivity due to electron-withdrawing substituents, which may reduce metabolic degradation compared to the target compound’s dioxide groups.

- Benzothiadiazine derivatives () show sulfur-mediated redox activity, a feature absent in the target compound’s oxygen-dominated system.

Biological Activity

Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)- (CAS No. 27315-02-2) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molar Mass | 220.18 g/mol |

| Density | 1.54 g/cm³ |

| Melting Point | 200 °C |

| pKa | 9.92 ± 0.43 |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzotriazine compounds exhibit significant antibacterial properties. For instance, a series of acetamide derivatives were synthesized and screened for their antibacterial activity using the agar well diffusion method. Notably, compounds derived from benzotriazine structures showed promising results against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

In a study published in the Journal of Medicinal Chemistry, several acetamide derivatives were tested for their antibacterial efficacy. The results indicated that specific derivatives exhibited comparable or superior activity to standard antibiotics like levofloxacin. The minimum inhibitory concentrations (MICs) were determined for the most active compounds:

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 2b | 12 | E. coli |

| 2i | 10 | S. aureus |

| 2c | 15 | S. typhi |

These findings suggest that the presence of the benzotriazine moiety enhances the antibacterial potency of these compounds.

Anticancer Potential

Acetamide derivatives have also been investigated for their anticancer properties. A notable study examined the effects of N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)-acetamide on various cancer cell lines.

Case Study: Anticancer Activity

In vitro assays demonstrated that this compound inhibited cell proliferation in glioblastoma U87MG cells with an IC50 value significantly lower than many conventional chemotherapeutics:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)-acetamide | 5.6 | U87MG |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.

The biological activity of Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)- can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit heme oxygenase-1 (HO-1), an enzyme involved in oxidative stress responses.

- Antibiofilm Activity : Studies indicate that certain derivatives exhibit significant antibiofilm properties against pathogens like Staphylococcus aureus, reducing biofilm formation by over 80% at optimal concentrations.

- Molecular Docking Studies : Computational analyses suggest strong binding affinities to bacterial targets, which may explain the observed antimicrobial effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.